
3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro and methyl group, a pyrrolidine ring, and a tert-butyl ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the chloro and methyl substituents. The next step involves the formation of the pyrrolidine ring and the attachment of the sulfanylmethyl group. Finally, the tert-butyl ester functional group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid ethyl ester
Uniqueness
3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C15H22ClN3O2S |
|---|---|
分子量 |
343.9 g/mol |
IUPAC名 |
tert-butyl 3-[(4-chloro-5-methylpyrimidin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O2S/c1-10-7-17-13(18-12(10)16)22-9-11-5-6-19(8-11)14(20)21-15(2,3)4/h7,11H,5-6,8-9H2,1-4H3 |
InChIキー |
CIMCFGFROUWFDO-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1Cl)SCC2CCN(C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



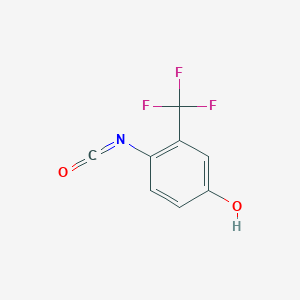
![2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13959117.png)
![(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13959121.png)
![2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone](/img/structure/B13959122.png)
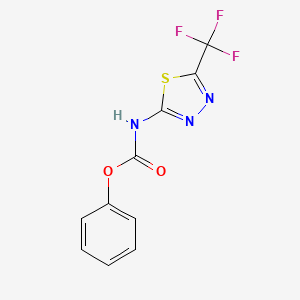
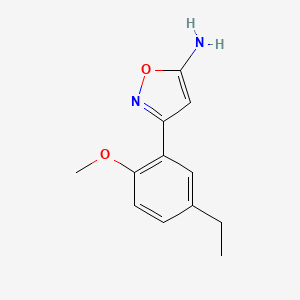
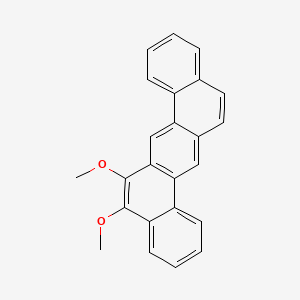

![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)
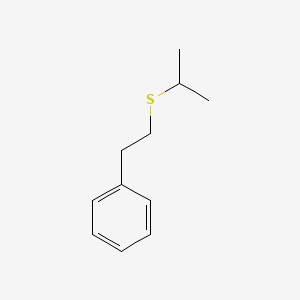

![N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine](/img/structure/B13959167.png)
